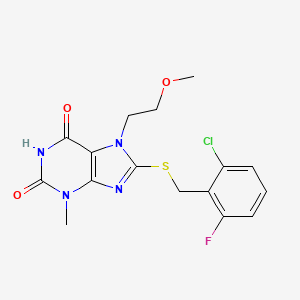

8-((2-chloro-6-fluorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative characterized by:

- Position 8 substitution: A 2-chloro-6-fluorobenzylthio group, introducing steric bulk and halogen-mediated electronic effects.

- Position 7 substitution: A 2-methoxyethyl chain, enhancing solubility and modulating pharmacokinetics.

- Position 3 substitution: A methyl group, influencing base pairing and steric interactions.

Its molecular formula is C₁₆H₁₇ClFN₄O₃S (MW: 414.85 g/mol), with a SMILES string CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3Cl)CCOC . The 2-chloro-6-fluorobenzylthio group contributes to lipophilicity, while the 2-methoxyethyl chain balances hydrophilicity, making it a candidate for CNS-targeted therapies.

Properties

IUPAC Name |

8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN4O3S/c1-21-13-12(14(23)20-15(21)24)22(6-7-25-2)16(19-13)26-8-9-10(17)4-3-5-11(9)18/h3-5H,6-8H2,1-2H3,(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUDJWUBZWVNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-((2-chloro-6-fluorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, with the CAS number 921820-65-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₆H₁₉ClFN₃O₃S, with a molecular weight of 387.9 g/mol. The structure features a purine base modified with a thioether and methoxyethyl substituents.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉ClFN₃O₃S |

| Molecular Weight | 387.9 g/mol |

| CAS Number | 921820-65-7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism and signal transduction pathways.

- Receptor Modulation : It is believed to interact with G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Antiviral Effects

The compound has also shown antiviral activity against several viruses. Research indicates that it can inhibit viral replication by interfering with viral polymerases and other essential proteins involved in the viral life cycle.

Anti-inflammatory Properties

In addition to its anticancer and antiviral properties, this compound has been reported to possess anti-inflammatory effects. It appears to reduce the production of pro-inflammatory cytokines in cultured cells, suggesting potential therapeutic applications in inflammatory diseases.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound against breast cancer cells. The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations .

Study 2: Antiviral Mechanism

Another investigation focused on the antiviral potential of the compound against influenza virus. The results indicated that it effectively reduced viral titers in infected cell cultures, suggesting a mechanism involving direct inhibition of viral replication.

Scientific Research Applications

8-((2-chloro-6-fluorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant implications in medicinal chemistry. Classified as a purine derivative, it plays vital roles in biochemistry and pharmacology. It is intended for non-human research applications and is not approved for therapeutic or veterinary use.

Scientific Applications

this compound has several scientific applications:

- Medicinal Chemistry Research The compound is used in medicinal chemistry research. Its structure features a purine base modified with a chlorofluorobenzyl thioether and a methoxyethyl group, enhancing its biological activity.

- Interaction with Biological Targets It interacts with biological targets such as enzymes and receptors. The detailed pathways are still under investigation but suggest potential applications in treating various diseases.

- Investigating the Tryptophan–Kynurenine (Trp-KYN) Metabolic Pathway The KYN pathway is being investigated for its possible functions as risk factors for the initiation of diseases, as biomarkers for early detection, or as targets for tentative interventions to slow down the progression . Investigators are especially intrigued by the impact of these metabolic products on immune responses, neuroinflammation, and cellular energy regulation .

- GPCR Profiling The compound may be useful in profiling G protein-coupled receptors (GPCRs) for agonist and antagonist activity .

Chemical Properties

Key chemical properties include:

- It can undergo various chemical transformations.

- Common reagents for reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

- Solvents such as dichloromethane or ethanol are typically used to facilitate these processes.

Other Information

- The molecular formula of this compound is C16H16ClFN4O3S, with a molecular weight of 398.84 g/mol.

- The structure contains a purine ring system with various substituents.

- Thermal stability data and specific reactivity profiles have not been extensively documented but are crucial for handling and application purposes in laboratory settings.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution at Position 8

(a) 8-(3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy)-1,3,7-trimethylpurine-2,6-dione (3m)

- Structure : Pyridin-2-yloxy group with CF₃ and Cl substituents.

- Key Data :

- Comparison : The pyridin-2-yloxy group in 3m introduces stronger electron-withdrawing effects (CF₃, Cl) vs. the benzylthio group in the target compound. This reduces CNS penetration but enhances analgesic potency.

(b) 8-Biphenyl-1,3-dimethylpurine-2,6-dione (19)

Substitution at Position 7

(a) 7-(2-Chlorobenzyl)-3-methyl-8-(4-phenylpiperazinyl)purine-2,6-dione

- Structure : 2-Chlorobenzyl at position 7; 4-phenylpiperazinyl at position 8.

- Key Data :

- Comparison : The 4-phenylpiperazinyl group introduces basicity (pKa ~7.5), enhancing interactions with serotonin receptors. The 2-chlorobenzyl group increases lipophilicity vs. the target’s 2-methoxyethyl chain, which may limit blood-brain barrier penetration.

(b) 7-Octyl-3-methyl-8-((2-chloro-6-fluorobenzyl)thio)purine-2,6-dione

Data Tables

Table 1. Structural and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.